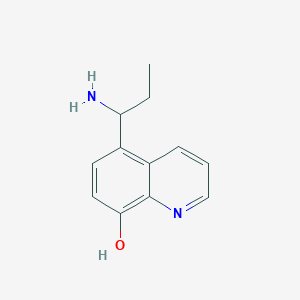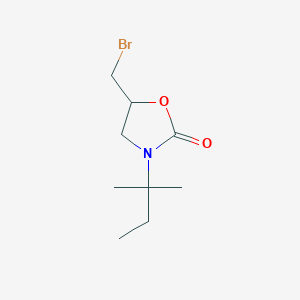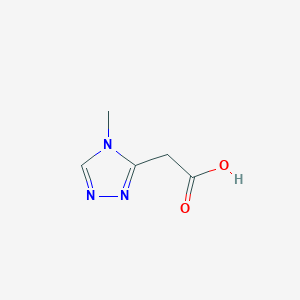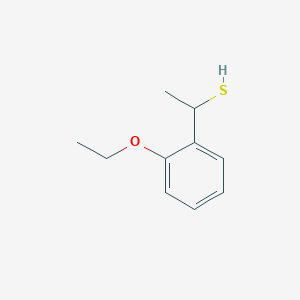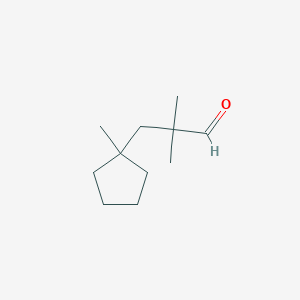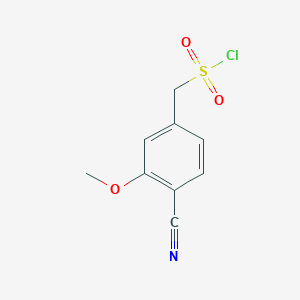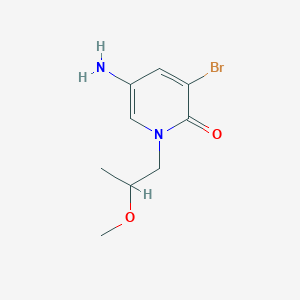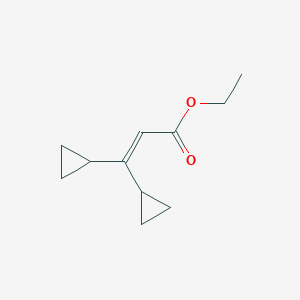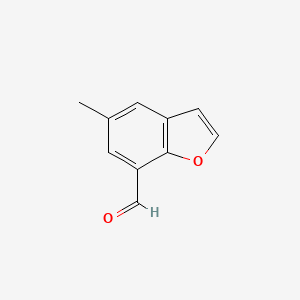
5-Methyl-1-benzofuran-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-benzofuran-7-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-benzofuran-7-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-hydroxy-5-methylbenzaldehyde with suitable reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-benzofuran-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: 5-Methyl-1-benzofuran-7-carboxylic acid.
Reduction: 5-Methyl-1-benzofuran-7-methanol.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
5-Methyl-1-benzofuran-7-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1-benzofuran-7-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 2-Benzofurancarboxaldehyde
- 5-Methyl-2-benzofuran-1-carbaldehyde
- 7-Methoxy-1-benzofuran-2-carbaldehyde
Comparison: 5-Methyl-1-benzofuran-7-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-methyl-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c1-7-4-8-2-3-12-10(8)9(5-7)6-11/h2-6H,1H3 |
InChI Key |
HSGODCSCZIZSBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C=O)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


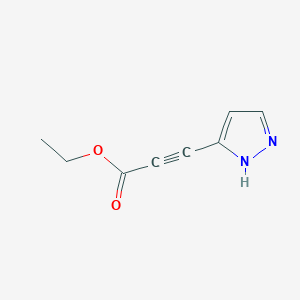
![1-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13316552.png)
![2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13316559.png)


